molecular formula C11H15NO5S B1330867 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid CAS No. 66306-16-9

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid

Cat. No.: B1330867
CAS No.: 66306-16-9
M. Wt: 273.31 g/mol
InChI Key: PKBZQKQAUSKCOX-UHFFFAOYSA-N
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Description

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid: is an organic compound with the molecular formula C11H15NO5S It is a derivative of benzoic acid, where the hydrogen atom at the fifth position is substituted with a diethylsulfamoyl group, and the hydrogen atom at the second position is substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

    Sulfonation: The hydroxyl group at the second position is protected, and the fifth position is sulfonated using diethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine.

    Deprotection: The protecting group on the hydroxyl group is removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the diethylsulfamoyl group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the diethylsulfamoyl group, primarily used in the treatment of acne and as a precursor for aspirin.

    5-Sulfamoyl-2-hydroxybenzoic acid: Similar structure but with a sulfamoyl group instead of a diethylsulfamoyl group, used in diuretic medications.

    5-(Methylsulfamoyl)-2-hydroxybenzoic acid: Contains a methylsulfamoyl group, studied for its potential anti-inflammatory properties.

Uniqueness

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(diethylsulfamoyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-3-12(4-2)18(16,17)8-5-6-10(13)9(7-8)11(14)15/h5-7,13H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBZQKQAUSKCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331388
Record name 5-Diethylsulfamoyl-2-hydroxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66306-16-9
Record name 5-Diethylsulfamoyl-2-hydroxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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